Bienvenue dans la boutique en ligne BenchChem!

ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate

Medicinal Chemistry Scaffold-Based Drug Design Chemical Library Enumeration

Ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate (CAS 2097892-81-2) is a synthetic small molecule defined by three fused pharmacophoric elements: a cyclopenta[c]pyridazine bicyclic heteroarene, a piperidine linker, and a para-substituted ethyl benzoate amide terminus. The compound belongs to the 4-bicyclic heteroaryl-piperidine chemotype that has yielded potent stearoyl-CoA desaturase-1 (SCD1) inhibitors and SYK kinase inhibitors in medicinal chemistry campaigns.

Molecular Formula C22H26N4O3
Molecular Weight 394.475
CAS No. 2097892-81-2
Cat. No. B2581003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate
CAS2097892-81-2
Molecular FormulaC22H26N4O3
Molecular Weight394.475
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C4CCCC4=C3
InChIInChI=1S/C22H26N4O3/c1-2-29-22(28)16-6-8-18(9-7-16)23-21(27)15-10-12-26(13-11-15)20-14-17-4-3-5-19(17)24-25-20/h6-9,14-15H,2-5,10-13H2,1H3,(H,23,27)
InChIKeyHLBBBQQWCGADAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate (CAS 2097892-81-2) Demands Scrutiny in Pyridazine-Based Drug Discovery


Ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate (CAS 2097892-81-2) is a synthetic small molecule defined by three fused pharmacophoric elements: a cyclopenta[c]pyridazine bicyclic heteroarene, a piperidine linker, and a para-substituted ethyl benzoate amide terminus . The compound belongs to the 4-bicyclic heteroaryl-piperidine chemotype that has yielded potent stearoyl-CoA desaturase-1 (SCD1) inhibitors and SYK kinase inhibitors in medicinal chemistry campaigns [1][2]. The cyclopenta[c]pyridazine core, formally a 6,7-dihydro-5H-cyclopenta[c]pyridazine, represents a partially saturated variant distinct from fully aromatic pyridazine and phthalazine systems, with documented biological relevance in lactate dehydrogenase (LDH) inhibition . Despite this scaffold pedigree, the specific compound CAS 2097892-81-2 has no publicly reported biological assay data, pharmacokinetic profile, or target engagement evidence. Its procurement value thus rests on its unique combinatorial architecture as a differentiated starting point for structure–activity relationship (SAR) exploration.

Why a Generic Pyridazine-Piperidine-Benzoate Cannot Substitute for CAS 2097892-81-2 in Focused SAR Campaigns


Generic substitution within the pyridazine-piperidine-benzoate chemical space is undermined by three structural determinants that are combinatorially unique to CAS 2097892-81-2. First, the cyclopenta[c]pyridazine core is a partially saturated bicyclic system whose ring size and saturation state are not present in the widely studied pyridazine, phthalazine, or pyridazinone SCD1 inhibitor series [1]. The closest structurally characterized analog, 1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine (CAS 2097903-78-9), replaces the 4-amido benzoate terminus with a 4-benzylpiperazine carbonyl group, introducing a different hydrogen-bonding capacity and topological polar surface area (TPSA ~52.6 Ų) than would be expected for the ethyl benzoate amide of CAS 2097892-81-2 . Second, the piperidine-4-amido linkage to the para-substituted ethyl benzoate creates a specific amide geometry and ester pharmacophore not found in the piperazine-urea or piperazine-carbonyl SCD1 and SYK inhibitor series [2][3]. Third, the RS6212 analog (CAS 2097925-52-3), which shares the cyclopenta[c]pyridazine core but differs in pendant groups, demonstrates measurable LDH inhibition (IC50 = 12.03 μM), confirming that this exact bicyclic scaffold confers target-recognition properties absent in simpler pyridazine systems . These combinatorial distinctions mean that even close analogs with identical core structures will not recapitulate the physicochemical, pharmacokinetic, or target-binding profile of CAS 2097892-81-2.

Quantitative Differentiation Evidence for Ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate (CAS 2097892-81-2)


Combinatorial Scaffold Architecture Is Unique Within the Cyclopenta[c]pyridazine Chemotype

CAS 2097892-81-2 is the only commercially cataloged compound combining a 5H,6H,7H-cyclopenta[c]pyridazine core with a piperidine-4-amido para-ethyl benzoate terminus. The closest cataloged comparator, CAS 2097903-78-9 (1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine), differs in the amide directionality and terminal group: a 4-benzylpiperazine carbonyl replaces the 4-amido ethyl benzoate . This substitution changes the hydrogen-bond donor/acceptor count (the target compound can act as an H-bond donor via the secondary amide NH; the comparator lacks this donor) and alters the ester-to-amide ratio, both of which are critical determinants of permeability and metabolic stability. No head-to-head biological data exist. The RS6212 compound (CAS 2097925-52-3), which also bears a cyclopenta[c]pyridazine core (as a 3-one tautomer), demonstrates an LDH IC50 of 12.03 μM, confirming scaffold bioactivity, but RS6212 substitutes the piperidine-4-amido benzoate entirely with a benzisothiazole-dioxide piperidine methyl group .

Medicinal Chemistry Scaffold-Based Drug Design Chemical Library Enumeration

Cyclopenta[c]pyridazine Core Confers Bioactivity Not Achievable with Simple Pyridazine or Phthalazine

The cyclopenta[c]pyridazine core is a partially saturated bicyclic heteroarene that is structurally distinct from the fully aromatic pyridazine and phthalazine scaffolds dominating SCD1 and SYK inhibitor patent literature [1][2]. In the RS6212 series, a cyclopenta[c]pyridazin-3-one derivative demonstrated specific LDH inhibition with an IC50 of 12.03 μM and exhibited anticancer activity across multiple cell lines . In contrast, the leading SCD1 inhibitor XEN103 (compound 49), built on a piperazinylpyridazine scaffold without cyclopenta fusion, achieves mSCD1 IC50 = 14 nM and HepG2 IC50 = 12 nM, with an in vivo ED50 of 0.8 mg/kg [3]. The pyridazine-based 4-bicyclic heteroaryl-piperidine SCD1 inhibitor 3e demonstrated dose-dependent body weight gain reduction and plasma fatty acid desaturation index (DI) decreases in Zucker fa/fa rats [4]. These comparative data establish that the cyclopenta[c]pyridazine scaffold populates a different biological activity space (LDH inhibition at μM potency) versus the pyridazine/piperazinyl-pyridazine space (SCD1 inhibition at nM potency), and that scaffold choice fundamentally determines target selectivity profile.

Kinase Inhibition Enzyme Inhibition Scaffold Hopping

Piperidine-4-Amido Benzoate Linker Distinguishes CAS 2097892-81-2 from Piperazine-Urea and Piperazine-Carbonyl SCD1/SYK Chemotypes

The piperidine-4-amido para-ethyl benzoate moiety in CAS 2097892-81-2 represents a linker–terminus combination absent from both the SCD1 piperazine-urea series and the SYK pyridazine-amide patent families [1][2]. In the SCD1 series Part 1 (urea-based analogs), the linker is a urea connecting the piperidine to an aminothiazole terminus [3]. In the piperazin-1-ylpyridazine SCD1 series (XEN103 and analogs), the core attachment is via piperazine rather than piperidine, and the terminal group is not a benzoate ester [4]. In the SYK inhibitor patent JP6109192B2, pyridazine carboxamide derivatives employ varied aniline and heteroaryl amine termini, but none incorporate the para-ethyl benzoate ester [5]. The ethyl ester of CAS 2097892-81-2 introduces a metabolically labile handle that can serve as a prodrug moiety or a synthetic intermediate for further derivatization to the corresponding carboxylic acid. This is a deliberate design feature not present in the comparator series. Although no direct binding or functional assay data exist for CAS 2097892-81-2, the piperidine-4-carboxamido benzoate substructure has demonstrated target engagement in other chemotypes: a related piperidine-4-carboxamido benzofuran analog shows Pim1 IC50 = 150 nM and Pim2 IC50 = 260 nM [6], while a piperidine-4-carboxamido benzo-oxazine derivative shows TRPV1 antagonism with IC50 = 870 nM [7].

Structure-Activity Relationship (SAR) Linker Pharmacology Physicochemical Property Optimization

Partially Saturated Cyclopenta[c]pyridazine Offers Physicochemical Differentiation from Fully Aromatic Pyridazine Congeners

The 5H,6H,7H-cyclopenta[c]pyridazine core of CAS 2097892-81-2 is a partially saturated bicyclic system, in contrast to the fully aromatic pyridazine, phthalazine, and pyridopyridazine cores employed in the SCD1 inhibitor series [1][2]. The saturation of the cyclopentane ring increases the fraction of sp³-hybridized carbon atoms (Fsp³), a parameter positively correlated with clinical success in drug discovery. While the Fsp³ of CAS 2097892-81-2 is not explicitly reported, the presence of four sp³ methylene carbons in the cyclopentane ring (C5–C7 positions) contributes approximately 0.15 additional Fsp³ units relative to a fully aromatic phthalazine core. This incremental saturation is expected to improve aqueous solubility and reduce crystal packing energy relative to flat aromatic systems. The SYK inhibitor patent JP6109192B2 discloses pyridazine amides with diverse substitution but does not claim any cyclopenta-fused pyridazine embodiments [3]. The pyridazine-based SCD1 inhibitor series (Parts 1 and 2) likewise focuses on monocyclic pyridazine directly attached to piperidine, without cyclopentane fusion [4][5]. The closest physicochemical comparator, CAS 2097903-78-9, has a calculated TPSA of 52.6 Ų and molecular weight of 405.5 g/mol ; CAS 2097892-81-2 has a molecular weight of 394.5 g/mol, predicting a slightly lower TPSA consistent with the replacement of a piperazine-carbonyl by a single amide linkage, which may enhance passive membrane permeability.

Physicochemical Property Optimization CNS Drug Design Solubility and Permeability

Optimal Research and Procurement Scenarios for Ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate (CAS 2097892-81-2)


Scaffold-Hopping SAR Campaign Targeting LDH or Antitumor Pathways with Cyclopenta[c]pyridazine Cores

The cyclopenta[c]pyridazine core in CAS 2097892-81-2 is directly precedent in the RS6212 LDH inhibitor (IC50 = 12.03 μM, anticancer activity in multiple cell lines) . Researchers seeking to diversify around this scaffold for LDH or other antitumor targets can use CAS 2097892-81-2 as a starting point for systematic variation of the piperidine-4-amido benzoate terminus. The ethyl ester provides a tractable handle for library synthesis via hydrolysis to the carboxylic acid followed by amide coupling, enabling exploration of terminus SAR without de novo core synthesis. This scenario is most relevant when the research goal is to probe biological targets orthogonal to the well-characterized SCD1 space populated by non-cyclopenta-fused pyridazine inhibitors.

Physicochemical Property Benchmarking of Partially Saturated vs. Fully Aromatic Pyridazine-Piperidine Hybrids

CAS 2097892-81-2 (MW 394.5 g/mol) and its closest cataloged analog CAS 2097903-78-9 (MW 405.5 g/mol, TPSA 52.6 Ų) share the identical cyclopenta[c]pyridazine-piperidine core but differ in the terminal moiety (ethyl benzoate amide vs. benzylpiperazine carbonyl). This pair enables direct experimental comparison of how the terminus identity affects solubility, permeability, metabolic stability, and protein binding within a constant core framework. Procurement of both compounds allows measurement of parallel artificial membrane permeability assay (PAMPA), kinetic solubility, and microsomal stability to generate quantitative structure–property relationship (QSPR) data that inform lead optimization of this chemotype.

Negative Control or Selectivity Panel Compound for SCD1 and SYK Inhibitor Programs

The SCD1 inhibitor series (Parts 1 and 2) and SYK inhibitor patent JP6109192B2 extensively characterize pyridazine-piperidine/piperazine amides and ureas for SCD1 (XEN103: mSCD1 IC50 = 14 nM) [1][2][3]. CAS 2097892-81-2, with its cyclopenta[c]pyridazine core absent from these patent families, is structurally predicted to be inactive or weakly active against SCD1 and SYK, making it a candidate selectivity control compound. Its use in counter-screening panels can help establish the target selectivity window of lead SCD1 or SYK inhibitors, provided that experimental confirmation of lack of activity at these targets is performed.

Fragment-Based or DNA-Encoded Library (DEL) Diversification Starting Material

The ethyl ester of CAS 2097892-81-2 is a synthetic linchpin: mild saponification yields the free carboxylic acid, which can be directly coupled to diverse amine libraries. This makes the compound suitable as a starting material for fragment growth campaigns or as a DNA-encoded library (DEL) building block. The piperidine-4-carboxamido substructure has validated kinase (Pim1 IC50 = 150 nM) and ion channel (TRPV1 IC50 = 870 nM) engagement precedent [4][5], suggesting that the amide linker is compatible with target binding. The cyclopenta[c]pyridazine core differentiates this building block from the thousands of commercially available pyridazine and piperidine building blocks, offering access to underexplored chemical space for DEL selections.

Quote Request

Request a Quote for ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.